molecular formula C18H15N3O2S B12144516 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B12144516
M. Wt: 337.4 g/mol
InChI Key: GLEAWWBZGOVDFF-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with benzylsulfanyl, furan-2-yl, and furan-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole
  • 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazole
  • 3-(benzylsulfanyl)-5-(furan-2-yl)-4-(phenyl)-4H-1,2,4-triazole

Uniqueness

3-(benzylsulfanyl)-5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C18H15N3O2S/c1-2-6-14(7-3-1)13-24-18-20-19-17(16-9-5-11-23-16)21(18)12-15-8-4-10-22-15/h1-11H,12-13H2

InChI Key

GLEAWWBZGOVDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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